molecular formula C8H6BrF2NO B1406291 7-Bromo-4,5-difluoro-3-hydroxyindoline CAS No. 1707374-08-0

7-Bromo-4,5-difluoro-3-hydroxyindoline

Cat. No.: B1406291
CAS No.: 1707374-08-0
M. Wt: 250.04 g/mol
InChI Key: YMPBYLUGUMHLKK-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR :

    • Aromatic protons adjacent to electronegative substituents (Br, F) resonate downfield. For example, H-6 (para to Br) appears as a singlet near δ 7.40–7.60 ppm, while H-2 and H-1 (ortho to F) show coupling patterns (J ≈ 8–10 Hz) between δ 6.80–7.20 ppm.
    • The hydroxyl proton (C3-OH) typically appears as a broad singlet near δ 5.00–5.50 ppm, exchangeable with D₂O.
  • ¹³C NMR :

    • Carbon nuclei adjacent to bromine (C7) and fluorine (C4, C5) exhibit significant deshielding. C7 resonates near δ 115–120 ppm, while C4 and C5 appear at δ 150–160 ppm due to fluorine’s inductive effects.
    • The carbonyl carbon (C3-OH) is observed near δ 165–170 ppm, characteristic of hydroxylated indoline systems.

Infrared (IR) Spectroscopy

Key absorption bands include:

  • O–H stretch: 3200–3500 cm⁻¹ (broad, hydroxyl group)
  • C–Br stretch: 550–650 cm⁻¹
  • C–F stretches: 1100–1250 cm⁻¹
  • Aromatic C=C vibrations: 1450–1600 cm⁻¹

Mass Spectrometry (MS)

The molecular ion peak ([M]⁺) appears at m/z 250.05, with characteristic isotopic patterns for bromine (1:1 ratio for ⁷⁹Br/⁸¹Br). Fragmentation pathways include:

  • Loss of H₂O (m/z 232.00)
  • Cleavage of the C–Br bond (m/z 171.02)

Comparative Analysis with Related Hydroxyindoline Derivatives

Compound Molecular Formula Molecular Weight Key Structural Features
7-Bromo-4-methoxy-3-hydroxyindoline C₉H₁₀BrNO₂ 244.09 Methoxy group at C4 enhances lipophilicity
7-Bromo-4-fluoro-3-hydroxyindoline C₈H₇BrFNO 232.06 Single fluorine at C4 reduces steric bulk
5-Bromo-7-fluoro-3-hydroxyindoline C₈H₇BrFNO 232.06 Altered substitution pattern affects electronic distribution

Key Observations :

  • Electron-Withdrawing Effects : Fluorine substituents increase the compound’s acidity compared to methoxy derivatives, as seen in downfield NMR shifts of adjacent protons.
  • Hydrogen-Bonding Capacity : The C3-OH group in this compound enables stronger intermolecular interactions than non-hydroxylated analogues, influencing crystallinity.
  • Steric Considerations : Difluoro substitution at C4 and C5 creates a crowded aromatic system, potentially slowing electrophilic substitution reactions compared to mono-fluoro derivatives.

Properties

IUPAC Name

7-bromo-4,5-difluoro-2,3-dihydro-1H-indol-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrF2NO/c9-3-1-4(10)7(11)6-5(13)2-12-8(3)6/h1,5,12-13H,2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMPBYLUGUMHLKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=C(C(=CC(=C2N1)Br)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Preparation Strategy

The synthesis of 7-Bromo-4,5-difluoro-3-hydroxyindoline typically involves the stepwise functionalization of an indoline core. The process centers on selective halogenation and hydroxylation, requiring careful control of reaction conditions to achieve the correct substitution pattern.

Key Steps in Synthesis

  • Halogenation : Introduction of bromine and fluorine atoms at specific positions on the indoline ring.
  • Hydroxylation : Installation of a hydroxy group at the 3-position.
  • Functional Group Manipulation : Use of protective groups and selective deprotection as needed.
  • Purification : Chromatographic techniques to isolate the desired product.

Detailed Synthetic Methods

Halogenation and Functionalization

The most common approach starts with an indoline or isatin derivative, followed by selective halogenation and hydroxylation. The choice of reagents and conditions is critical for regioselectivity and yield.

Step Reagents/Conditions Purpose Notes
Bromination Bromine (Br₂) or N-bromosuccinimide (NBS) Introduce bromine at 7-position Often in dichloromethane or DMF
Fluorination Selectfluor, DAST, or similar fluorinating agents Introduce fluorine at 4,5-positions Requires careful temperature control
Hydroxylation Hydroxylating agents (e.g., NaOH, H₂O₂) Add hydroxy at 3-position May require protection/deprotection
Solvent Dichloromethane, DMF, or methanol Medium for reaction Chosen for solubility and reactivity
Purification Column chromatography Isolate pure product Silica gel commonly used
Example Synthetic Route
  • Starting Material : 4,5-difluoroindoline or isatin derivative.
  • Bromination : Treat with N-bromosuccinimide in dichloromethane at 0–25°C to selectively brominate the 7-position.
  • Hydroxylation : Introduce the hydroxy group at the 3-position using a base-promoted hydrolysis or oxidation, depending on the precursor.
  • Purification : Employ column chromatography to obtain pure this compound.

Alternative Approaches

  • Bartoli Indole Synthesis : Starting from 1-bromo-2-nitrobenzene and vinylmagnesium bromide, followed by cyclization and functionalization. This method is more time-consuming and generally yields are lower for highly substituted indolines.
  • Acid-Catalyzed Cyclization : Using strong acids to catalyze the formation of indoline derivatives from isatin and indole, followed by selective halogenation and hydroxylation. This approach is more common for trisindoline synthesis but can be adapted for mono-indoline derivatives.

Reaction Conditions and Optimization

Key Parameters

Parameter Typical Range Impact on Synthesis
Temperature 0–80°C Controls rate and selectivity
Reaction Time 1–24 hours Longer times may increase yield
Solvent Choice DCM, DMF, methanol Affects solubility and reactivity
Reagent Stoichiometry 1–2 equivalents of halogenating agent Excess may lead to over-halogenation
  • Selectivity : Achieved by careful control of temperature and reagent addition rate.
  • Yield Optimization : Monitored by thin-layer chromatography and adjusted by varying solvent and temperature.

Analytical Characterization

After synthesis, the compound is typically characterized by:

Summary Table: Preparation Overview

Step Reagent/Condition Key Outcome Typical Yield
Bromination NBS, DCM, 0–25°C 7-Bromo intermediate 70–90%
Fluorination Selectfluor, DMF, RT 4,5-Difluoro intermediate 60–85%
Hydroxylation NaOH/H₂O₂, MeOH, reflux 3-Hydroxy group installed 65–80%
Purification Column chromatography Pure final product 50–75% (overall)

Research Findings and Notes

  • The synthetic route requires strict control of regioselectivity, especially during halogenation, to avoid unwanted substitution.
  • The use of protecting groups may be necessary if the starting indoline contains sensitive functional groups.
  • Reaction yields are generally moderate to high, but purification is crucial to remove regioisomers and side products.
  • Analytical data confirm the successful synthesis and correct structure of the compound.

Chemical Reactions Analysis

Types of Reactions: 7-Bromo-4,5-difluoro-3-hydroxyindoline can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

7-Bromo-4,5-difluoro-3-hydroxyindoline has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for developing new therapeutic agents.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-Bromo-4,5-difluoro-3-hydroxyindoline involves its interaction with specific molecular targets. The bromine and fluorine substitutions can enhance its binding affinity to enzymes and receptors. The hydroxyl group may participate in hydrogen bonding, further stabilizing the compound’s interaction with its targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table highlights key structural and functional differences between 7-Bromo-4,5-difluoro-3-hydroxyindoline and related compounds:

Compound Name Molecular Formula Substituents & Positions Functional Groups CAS Number Key Features
This compound C₈H₅BrF₂NO Br (7), F (4,5), OH (3) Hydroxyl, halogens Not provided Indoline core, multi-halogenated
7-Bromo-5-fluoroindoline-2,3-dione C₈H₃BrFNO₂ Br (7), F (5) Dione (2,3), halogens 20870-78-4 Oxidized indoline, ketone groups
7-Bromo-4,5-dihydro-3-trifluoromethyl-1H-indazole C₈H₆BrF₃N₂ Br (7), CF₃ (3) Trifluoromethyl, indazole core 267049-62-2 Indazole heterocycle, CF₃ substitution
5-Bromo-N-(4-chloro-3-(trifluoromethyl)phenyl)-1-(oxetan-3-yl)indoline-6-sulfonamide C₁₈H₁₅BrClF₃N₂O₃S Br (5), Cl/CF₃ (aryl), sulfonamide (6) Sulfonamide, oxetane Not provided Indoline with sulfonamide pharmacophore
Key Observations:
  • Halogenation : The trifluoromethyl group in 7-Bromo-4,5-dihydro-3-trifluoromethyl-1H-indazole introduces strong electron-withdrawing effects, contrasting with the hydroxyl group’s electron-donating nature in the target compound.
  • Bioactivity : The sulfonamide derivative (compound 19, ) demonstrates autophagy inhibition, suggesting that halogenated indolines with polar substituents (e.g., sulfonamide) may exhibit targeted biological effects.

Physicochemical and Spectral Properties

  • This compound : Predicted UV/Vis absorption (~240 nm) based on analogous halogenated indoles ().
  • 7-Bromo-5-fluoroindoline-2,3-dione : HR-ESI-MS data (similar to ’s compounds) would confirm molecular ions (e.g., [M+H]+) and fragmentation patterns.
  • Indazole Derivative () : ¹H/¹³C NMR data would distinguish the indazole core’s proton environments from indoline’s saturated structure.

Biological Activity

7-Bromo-4,5-difluoro-3-hydroxyindoline is a synthetic compound belonging to the indole family, notable for its unique structural features, including bromine and fluorine substitutions. These modifications enhance its biological activity and stability, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

  • Molecular Formula : C8_8H6_6BrF2_2N
  • Molecular Weight : 236.04 g/mol
  • Structural Features :
    • Bromine and fluorine atoms contribute to its reactivity.
    • The hydroxyl group at the 3-position facilitates hydrogen bonding.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Key mechanisms include:

  • Receptor Binding : It acts as an antagonist of the P2Y1 receptor, which is crucial for platelet activation and aggregation. This interaction suggests potential applications in developing antithrombotic agents.
  • Enzyme Inhibition : The compound may inhibit key enzymes involved in various biochemical pathways, thereby modulating metabolic processes.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects, although specific data on its efficacy against various pathogens are still limited.
  • Anticancer Potential : Its ability to modulate cellular pathways raises interest in its potential as an anticancer agent. Studies involving similar indole derivatives have shown promise in inhibiting cancer cell proliferation .
  • Cardiovascular Applications : Due to its antagonistic action on the P2Y1 receptor, it is being investigated for therapeutic applications in cardiovascular diseases, particularly in preventing thrombus formation.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialPotential effects against various pathogens
AnticancerModulation of cancer cell growth
CardiovascularP2Y1 receptor antagonism; potential antithrombotic use

Case Study: P2Y1 Receptor Interaction

A study conducted to evaluate the binding affinity of this compound to the P2Y1 receptor utilized radiolabeled ligand binding assays. Results indicated a significant inhibition of receptor activation at micromolar concentrations, suggesting that this compound could serve as a lead for developing new antithrombotic therapies.

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
7-HydroxyindoleHydroxyl group at the 7-positionLacks halogen substituents; less reactive
5-Bromo-2-fluoroindoleBromine at the 5-position; fluorine at the 2-positionDifferent substitution pattern affecting reactivity
6-Bromo-3-hydroxyindoleHydroxyl group at the 3-position; bromine at the 6-positionVariation in position of substituents

The combination of bromine, fluorine, and hydroxyl groups in this compound enhances its biological activity compared to other indole derivatives.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Bromo-4,5-difluoro-3-hydroxyindoline
Reactant of Route 2
7-Bromo-4,5-difluoro-3-hydroxyindoline

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